3-Amino-4-methylcyclohexane-1-carboxylic acid
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Overview
Description
3-Amino-4-methylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H15NO2 It is a cyclohexane derivative with an amino group at the 3-position and a carboxylic acid group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: One common method for synthesizing 3-Amino-4-methylcyclohexane-1-carboxylic acid involves the hydrogenation of 4-methylcyclohexanone followed by amination and carboxylation.
Route 2: Another method involves the cyclization of a suitable precursor, such as 4-methylcyclohexanone, in the presence of an amine and a carboxylating agent.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation and amination processes. These processes are optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Amino-4-methylcyclohexane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of cyclohexane derivatives with reduced functional groups.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Reduced cyclohexane derivatives
Substitution: Substituted amino-cyclohexane derivatives
Scientific Research Applications
3-Amino-4-methylcyclohexane-1-carboxylic acid has several scientific research applications:
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Amino-4-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexanecarboxylic acid: Similar structure but lacks the amino group.
3-Aminocyclohexanecarboxylic acid: Similar structure but lacks the methyl group.
4-Aminocyclohexanecarboxylic acid: Similar structure but with the amino group at a different position.
Uniqueness
3-Amino-4-methylcyclohexane-1-carboxylic acid is unique due to the presence of both an amino group and a methyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-amino-4-methylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5-2-3-6(8(10)11)4-7(5)9/h5-7H,2-4,9H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPBCZPXBMTAOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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